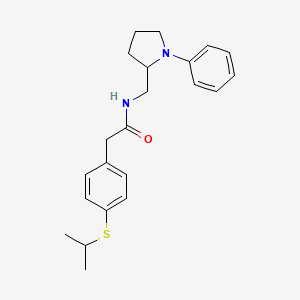
2-(4-(isopropylthio)phenyl)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(isopropylthio)phenyl)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C22H28N2OS and its molecular weight is 368.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The preparation of 2-(4-(isopropylthio)phenyl)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide typically involves multistep organic synthesis. The process generally starts with the acylation of 4-(isopropylthio)aniline to introduce the acetyl group. This is followed by the alkylation of the secondary amine with a suitable halide, often under basic conditions to form the final structure. Purification of the compound is achieved using techniques like column chromatography.
Industrial Production Methods: : Industrial-scale synthesis adapts these laboratory techniques to larger volumes, ensuring consistency and high yield. The reaction conditions are carefully optimized to manage temperature, pressure, and the use of catalysts where necessary to scale up efficiently.
Chemical Reactions Analysis
Types of Reactions: : This compound undergoes a variety of chemical reactions, including:
Oxidation: : Mild oxidizing agents convert the thioether to the corresponding sulfoxide or sulfone.
Reduction: : Reduction reactions can target the amide group, reducing it to the corresponding amine.
Substitution: : Substituting the phenyl ring or the pyrrolidine moiety with different electrophiles can introduce a wide range of functionalities.
Common Reagents and Conditions
Oxidation: : Use of mCPBA (meta-Chloroperoxybenzoic acid) or hydrogen peroxide.
Reduction: : Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Friedel-Crafts alkylation or acylation with aluminum chloride (AlCl3) as a catalyst.
Major Products: : Depending on the reaction, the products vary from sulfoxides and sulfones in oxidation reactions, secondary amines in reductions, and various substituted derivatives in electrophilic substitutions.
Scientific Research Applications
Chemistry: : Used as a building block in organic synthesis to introduce specific functional groups.
Medicine: : Investigated for its pharmacological properties, possibly in the development of therapeutic agents due to its complex structure.
Industry: : Utilized in the formulation of advanced materials, including polymers and resins, due to its stable yet reactive nature.
Mechanism of Action
Molecular Targets and Pathways: : This compound's mechanism of action depends heavily on its environment and specific use. In biochemical applications, it can interact with proteins or nucleic acids, forming stable covalent bonds. This might involve nucleophilic attack on the carbonyl carbon of the amide group or interaction with the sulfur atom.
Comparison with Similar Compounds
Compared to other acetamides or thioethers, 2-(4-(isopropylthio)phenyl)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide stands out due to its dual functional groups, offering both nucleophilic and electrophilic sites. This enhances its versatility in chemical reactions.
Similar Compounds
2-(4-(methylthio)phenyl)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide
2-(4-(ethylthio)phenyl)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide
2-(4-(tert-butylthio)phenyl)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide
Each of these analogs shares structural elements but differs in the alkyl group attached to the sulfur, impacting their chemical properties and reactivity.
Properties
IUPAC Name |
N-[(1-phenylpyrrolidin-2-yl)methyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2OS/c1-17(2)26-21-12-10-18(11-13-21)15-22(25)23-16-20-9-6-14-24(20)19-7-4-3-5-8-19/h3-5,7-8,10-13,17,20H,6,9,14-16H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOCQPEAUEBWEHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)NCC2CCCN2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














